molecular formula C16H15NO5 B1523512 (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester CAS No. 1082040-76-3

(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester

Cat. No.: B1523512
CAS No.: 1082040-76-3
M. Wt: 301.29 g/mol
InChI Key: HRWGHLSKSOYUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is an organic compound with a complex structure that includes a benzyloxy group, a nitro group, and an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a benzyloxy-substituted phenylacetic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methanol in the presence of an acid catalyst for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products

    Oxidation: (5-Amino-2-nitro-phenyl)-acetic acid methyl ester.

    Reduction: (5-Hydroxy-2-nitro-phenyl)-acetic acid methyl ester.

    Substitution: (5-Benzyloxy-2-nitro-phenyl)-acetic acid.

Scientific Research Applications

(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in binding interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-2-nitro-phenyl)-acetic acid methyl ester: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (5-Benzyloxy-2-amino-phenyl)-acetic acid methyl ester: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivity and potential applications. The presence of both a benzyloxy and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 2-(2-nitro-5-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-16(18)10-13-9-14(7-8-15(13)17(19)20)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWGHLSKSOYUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694622
Record name Methyl [5-(benzyloxy)-2-nitrophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-76-3
Record name Methyl [5-(benzyloxy)-2-nitrophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Reactant of Route 3
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.